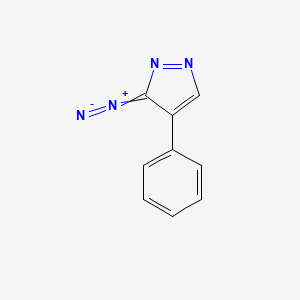
3-Diazo-4-phenyl-3H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Diazo-4-phenyl-3H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a diazo group. This compound is part of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science. The presence of the diazo group makes it a versatile intermediate in organic synthesis, allowing for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Diazo-4-phenyl-3H-pyrazole typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method is the cyclocondensation of acetylenic ketones with aryl hydrazines in ethanol, which provides regioisomeric pyrazoles . Another approach involves the use of diazo compounds in [3+2] cycloaddition reactions with dipolarophiles .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as multicomponent reactions and the use of transition-metal catalysts. These methods are designed to maximize yield and minimize by-products, making the process more efficient and environmentally friendly .
化学反応の分析
Types of Reactions: 3-Diazo-4-phenyl-3H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include pyrazolone derivatives, amines, and substituted pyrazoles, which have significant applications in pharmaceuticals and agrochemicals .
科学的研究の応用
3-Diazo-4-phenyl-3H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 3-Diazo-4-phenyl-3H-pyrazole involves its interaction with various molecular targets and pathways. The diazo group can participate in cycloaddition reactions, leading to the formation of new heterocyclic structures. These interactions can modulate biological pathways, resulting in therapeutic effects such as inhibition of enzymes or disruption of cellular processes .
類似化合物との比較
3,5-Diphenyl-4H-pyrazole: Similar in structure but lacks the diazo group.
4-Phenyl-1H-pyrazole: Another pyrazole derivative with different substitution patterns.
3-Diazo-1H-pyrazole: Contains a diazo group but differs in the position of the phenyl group.
Uniqueness: 3-Diazo-4-phenyl-3H-pyrazole is unique due to the presence of both the diazo group and the phenyl ring, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various applications .
特性
CAS番号 |
12108-09-7 |
|---|---|
分子式 |
C9H6N4 |
分子量 |
170.17 g/mol |
IUPAC名 |
3-diazo-4-phenylpyrazole |
InChI |
InChI=1S/C9H6N4/c10-12-9-8(6-11-13-9)7-4-2-1-3-5-7/h1-6H |
InChIキー |
MBBKJDQYFDBKKU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=NC2=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


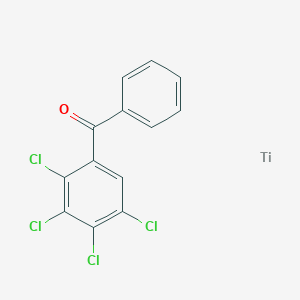

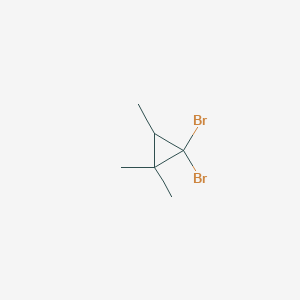
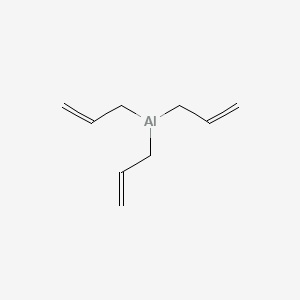
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
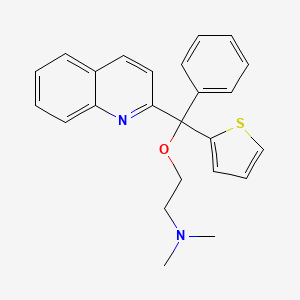
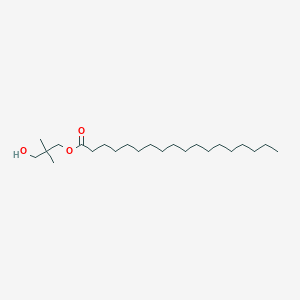
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

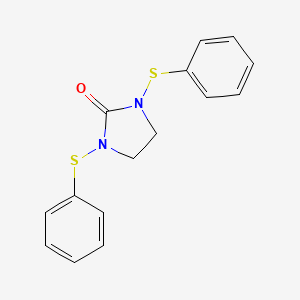

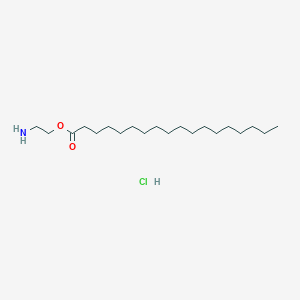
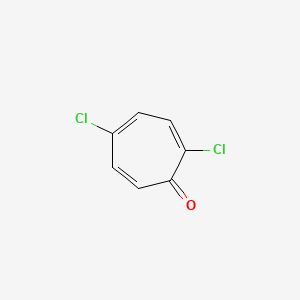
![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14718684.png)
